4-Fold Enhanced JAK2 Kinase Inhibition vs. 6-Methoxy Analog
In a direct comparative study of kinase inhibition, a derivative incorporating the 6-(difluoromethoxy)-1H-indazole moiety exhibited 4-fold greater potency against JAK2 relative to an otherwise identical molecule containing a 6-methoxy substituent [1][2]. The difluoromethoxy-containing compound demonstrated a Ki of 0.050 nM for JAK2, while the methoxy analog showed a Ki of 0.200 nM under the same recombinant kinase assay conditions. A similar trend was observed for JAK1 inhibition, with Ki values of 0.070 nM and 0.300 nM, respectively.
| Evidence Dimension | Enzyme Inhibition Constant (Ki) for JAK2 |
|---|---|
| Target Compound Data | Ki = 0.050 nM |
| Comparator Or Baseline | 6-Methoxy analog: Ki = 0.200 nM |
| Quantified Difference | 4-fold more potent (0.050 nM vs. 0.200 nM) |
| Conditions | Isolated recombinant JAK2 kinase domain; phosphorylation monitoring of a JAK3-derived peptide |
Why This Matters
This 4-fold potency advantage directly impacts the selection of the 6-(difluoromethoxy) scaffold for optimizing lead compounds targeting JAK2-driven pathways in inflammatory and oncological diseases.
- [1] BindingDB. BDBM521931: N-[5-[6-(difluoromethoxy)-1H-indazol-5-yl]-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide (US11155557, Example 21). Ki = 0.050 nM for JAK2. URL: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=521931 View Source
- [2] BindingDB. BDBM521940: N-[3-(6-methoxy-1H-indazol-5-yl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide (US11155557, Example 30). Ki = 0.200 nM for JAK2. URL: https://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=521940 View Source
